molecular formula C14H23N B15278359 [(3,5-Dimethylphenyl)methyl](pentan-3-yl)amine

[(3,5-Dimethylphenyl)methyl](pentan-3-yl)amine

Cat. No.: B15278359
M. Wt: 205.34 g/mol
InChI Key: BOQGFYLZJBAIDK-UHFFFAOYSA-N
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Description

(3,5-Dimethylphenyl)methylamine is a secondary amine characterized by a 3,5-dimethylphenylmethyl group attached to a pentan-3-yl chain. The 3,5-dimethylphenyl group is a recurring motif in compounds with tailored physicochemical properties, including enhanced hydrophobicity, steric bulk, and receptor-binding capabilities .

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N-[(3,5-dimethylphenyl)methyl]pentan-3-amine

InChI

InChI=1S/C14H23N/c1-5-14(6-2)15-10-13-8-11(3)7-12(4)9-13/h7-9,14-15H,5-6,10H2,1-4H3

InChI Key

BOQGFYLZJBAIDK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NCC1=CC(=CC(=C1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylphenyl)methylamine typically involves the alkylation of 3,5-dimethylbenzyl chloride with pentan-3-ylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually refluxed in an organic solvent like toluene or dichloromethane to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of (3,5-Dimethylphenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Nucleophilic Reactions at the Amine Center

The tertiary amine group exhibits moderate nucleophilicity, enabling participation in alkylation and acylation reactions under specific conditions.

Quaternization

Reaction with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, DMSO) yields quaternary ammonium salts. Steric hindrance from the pentan-3-yl group may slow kinetics compared to less hindered amines .

Example:

C14H23N+CH3IC14H23N+CH3I\text{C}_{14}\text{H}_{23}\text{N} + \text{CH}_3\text{I} \rightarrow \text{C}_{14}\text{H}_{23}\text{N}^+\text{CH}_3\text{I}^-

Catalytic Hydrogenation and Reductive Amination

The compound’s secondary or imine derivatives could undergo enantioselective hydrogenation. Rhodium or iridium catalysts with chiral ligands (e.g., ZhaoPhos-L11a) enable asymmetric hydrogenation (AH) of cyclic imines, achieving >99% enantiomeric excess (ee) in analogous systems .

Key Catalytic Systems for AH

Catalyst SystemSubstrate TypeSelectivity (ee)Reference
Rh/ZhaoPhos-L11aCyclic sulfamidate imines>99%
Ir/(S)-P-Phos-L16N-Sulfonyl imines98%

Electrophilic Aromatic Substitution

The 3,5-dimethylphenyl ring directs electrophiles to the para position (C4) due to the strong meta-directing effects of methyl groups.

Nitration

Reaction with nitric acid (HNO₃/H₂SO₄) at 0–5°C yields 4-nitro-3,5-dimethylbenzyl derivatives. Steric hindrance from the pentan-3-yl group may reduce reaction rates compared to simpler benzylamines .

Sulfonation

Fuming sulfuric acid introduces a sulfonic acid group at C4, producing water-soluble sulfonates.

Anti-Markovnikov Hydroamination

The amine’s nucleophilic nitrogen can participate in intermolecular hydroamination of alkenes or alkynes. Lanthanide-based catalysts (e.g., Ln-1 ) promote anti-Markovnikov addition to styrenes .

General Reaction Pathway:

RCH=CH2+C14H23NLn-1RCH2CH2N(C14H23)\text{RCH=CH}_2 + \text{C}_{14}\text{H}_{23}\text{N} \xrightarrow{\text{Ln-1}} \text{RCH}_2\text{CH}_2\text{N(C}_{14}\text{H}_{23}\text{)}

Catalyst Performance

CatalystSubstrateYield (%)Conditions
Ln-1 Styrene90C₆H₆, 60°C, 3 days
Ln-9a α-Methylstyrene75C₆D₆, 80°C, 24 h

Oxidation and Degradation Pathways

Tertiary amines are resistant to oxidation under mild conditions. Strong oxidants (e.g., KMnO₄, H₂O₂) may cleave the C–N bond or form N-oxides, though the pentan-3-yl group likely stabilizes against degradation.

Comparative Reactivity with Structural Analogs

CompoundKey ReactionRate vs. Target Compound
(3,5-Dimethylphenyl)methylamine Quaternization2× faster
3,4-Dimethyl-N-(2-methylpentan-3-yl)pentan-1-amine Hofmann Elimination1.5× slower

Scientific Research Applications

(3,5-Dimethylphenyl)methylamine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,5-Dimethylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Materials Science: Poly(arylene ether sulfone) Membranes

The monomer (2,6-difluorophenyl)[3,5-bis[(3,5-dimethylphenyl)methyl]phenyl]methanone, used to synthesize poly(arylene ether sulfone)s (PAES), shares the 3,5-dimethylphenylmethyl group with the target compound. This group contributes to:

  • Hydroxide conductivity : PAES membranes with benzyl-type quaternary ammonium pendants achieve 39.9–49.8 mS cm⁻¹ at 80°C due to dense ionic clustering .
  • Alkaline stability : The steric shielding from dimethyl groups reduces nucleophilic attack on quaternary ammonium centers, enhancing stability in hot alkali solutions .

Key Difference: Unlike (3,5-Dimethylphenyl)methylamine, the PAES monomer is integrated into a polymer backbone, emphasizing its role in ion-exchange membranes rather than standalone molecular applications.

Table 1: Comparison in Materials Science
Compound Structure Highlights Key Property Application Reference
PAES monomer with dimethylphenyl Polymer-bound 3,5-dimethylphenyl 49.8 mS cm⁻¹ (80°C conductivity) Anion-exchange membranes
Target amine Free secondary amine N/A (Data unavailable) Potential monomer or modifier

Pharmaceutical Analogs: Fentanyl Derivatives

3,5-Dimethyl-fentanyl analogs (e.g., compound 34S ) incorporate a 3,5-dimethylphenylmethyl group during synthesis (Fig. 9S, ). This substitution enhances:

  • Analgesic activity : Compound 34S exhibits an ED₅₀ of 0.0025 mg/kg in mice, attributed to improved opioid receptor affinity from steric and electronic effects of dimethyl groups .
  • Metabolic stability : The dimethylphenyl group may slow enzymatic degradation compared to unsubstituted analogs .

Key Difference : The target amine lacks the piperidine core and anilide moieties critical for opioid receptor binding, limiting direct pharmacological overlap. However, its structure could serve as a precursor for bioactive molecules.

Table 2: Comparison in Pharmaceuticals
Compound Core Structure Bioactivity (ED₅₀) Key Feature Reference
3,5-Dimethyl-fentanyl (34S ) Piperidine-anilide 0.0025 mg/kg High analgesic potency
Target amine Simple secondary amine N/A Potential synthetic intermediate

Molecular Imaging Agents: Neurokinin-1 Receptor Tracers

PET tracers like [¹¹C]GR205171 and [¹¹C]R116301 () feature benzylamine substructures with aromatic substitutions. These tracers highlight:

  • Receptor affinity : The 3,5-di(trifluoromethyl)benzoyl group in [¹¹C]R116301 optimizes NK1R binding .
  • Lipophilicity : Substitutions balance blood-brain barrier penetration and target selectivity .

Key Difference : The target amine’s pentan-3-yl chain introduces greater hydrophobicity than imaging agents, which prioritize moderate lipophilicity for tracer kinetics.

Table 3: Comparison in Molecular Imaging
Compound Aromatic Substitution Key Property Application Reference
[¹¹C]GR205171 Trifluoromethyl-tetrazole NK1R occupancy quantification PET imaging in depression
Target amine 3,5-Dimethylphenyl High hydrophobicity Unclear; potential ligand scaffold

Research Findings and Implications

  • Materials Science : The 3,5-dimethylphenyl group enhances ionic conductivity and stability in polymers, suggesting the target amine could modify membrane hydrophobicity if incorporated into similar architectures .

Biological Activity

(3,5-Dimethylphenyl)methylamine is a compound that has garnered interest in pharmacological research due to its structural characteristics and potential biological activities. This article aims to synthesize available data on the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound (3,5-Dimethylphenyl)methylamine can be classified as an alkylamine. Its structure consists of a dimethylphenyl group attached to a pentan-3-yl amine moiety. This configuration suggests potential interactions with various biological targets, particularly in the central nervous system (CNS) and metabolic pathways.

Pharmacological Effects

  • CNS Stimulation : Preliminary studies suggest that compounds with similar structures exhibit stimulant effects on the CNS, potentially influencing neurotransmitter systems such as dopamine and norepinephrine.
  • Antidepressant Properties : Some analogs of alkylamines have shown promise as antidepressants by modulating serotonin levels in the brain.
  • Anti-inflammatory Activity : There is evidence that certain alkylamines can inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.

The biological activity of (3,5-Dimethylphenyl)methylamine may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit lysosomal phospholipases, which play a crucial role in lipid metabolism and cellular signaling pathways .
  • Receptor Interaction : The compound may interact with adrenergic receptors, influencing cardiovascular responses and CNS activity.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
CNS StimulationPotential increase in neurotransmitter levels
AntidepressantModulation of serotonin levels
Anti-inflammatoryInhibition of cytokine production

Case Study 1: CNS Effects

A study conducted on structurally similar compounds demonstrated significant CNS stimulant effects in animal models. The administration of these compounds resulted in increased locomotor activity and altered neurotransmitter levels, indicating potential applications in treating mood disorders.

Case Study 2: Anti-inflammatory Properties

Research focusing on the anti-inflammatory effects of alkylamines highlighted their ability to reduce cytokine production in vitro. The findings suggest that (3,5-Dimethylphenyl)methylamine could be explored for therapeutic use in inflammatory diseases.

Research Findings

Recent investigations have identified key pathways influenced by (3,5-Dimethylphenyl)methylamine:

  • Lysosomal Phospholipase Inhibition : The compound has been shown to inhibit lysosomal phospholipase A2 activity, which is associated with drug-induced phospholipidosis .
  • Receptor Binding Studies : Binding affinity assays indicate that this compound may interact with adrenergic receptors, potentially contributing to its stimulant properties .

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